Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-

Boronic acid N–B coordination ortho-substitution

Medicinal chemistry teams require ortho-substituted boronic acids that preserve SAR fidelity and minimize protodeboronation. This compound (CAS 1333388-05-8) delivers the exact 4-ethylpiperazinylmethyl geometry validated for nanomolar kinase inhibitors (Tie2 IC₅₀ = 0.82 nM). - **Key advantage**: Weak intramolecular N-B coordination stabilizes the boronic acid, reducing homocoupling side reactions in automated parallel synthesis. - **cLogP advantage**: N-ethyl vs. N-H substitution adds +0.5-1.0 log units, critical for CNS-targeted probes. - **Supply**: 98% purity (3% higher than N-H analog), available for immediate R&D shipment.

Molecular Formula C13H21BN2O2
Molecular Weight 248.13
CAS No. 1333388-05-8
Cat. No. B2772893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
CAS1333388-05-8
Molecular FormulaC13H21BN2O2
Molecular Weight248.13
Structural Identifiers
SMILESB(C1=CC=CC=C1CN2CCN(CC2)CC)(O)O
InChIInChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6,17-18H,2,7-11H2,1H3
InChIKeyWLVYWZAGOGWEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ortho-Substituted Piperazinyl Boronic Acid Building Block


Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- (CAS 1333388-05-8; synonym: 2-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid) is an ortho-substituted arylboronic acid bearing a 4-ethylpiperazine moiety linked through a methylene bridge at the 2-position of the phenyl ring [1]. The compound belongs to the class of benzyl-piperazine boronic acid derivatives, which combine the reversible covalent binding capacity of the boronic acid group with the pharmacokinetic-modulating properties of the piperazine scaffold [2]. It is primarily employed as a versatile Suzuki–Miyaura cross-coupling building block in medicinal chemistry, enabling the construction of complex biaryl architectures for kinase inhibitor programs [1].

Why Generic Substitution of This Boronic Acid Fails


The ortho-aminomethyl substitution pattern in 2-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid enables weak intramolecular N–B coordination that is absent in para-substituted isomers, directly influencing the boronic acid's Lewis acidity, Suzuki coupling reactivity, and serine protease recognition [1]. Furthermore, replacement of the N-ethyl group on piperazine with N–H, N–methyl, or N–aryl variants alters both the basicity (pKa of the tertiary amine) and the lipophilicity (cLogP) of the final coupled product, which can shift kinase selectivity profiles and oral bioavailability of downstream drug candidates [2]. Generic substitution therefore risks both synthetic failure and loss of structure–activity relationship (SAR) fidelity.

Quantitative Differentiation Evidence Against Closest Analogs


Intramolecular N–B Coordination in Ortho-Substituted Isomer

The ortho-piperazinomethyl substituent in the target compound permits weak intramolecular N→B coordination as evidenced by ¹¹B NMR and X-ray crystallography on the pinacol ester analogs, whereas the para isomer cannot form such an interaction [1]. In solution, ¹¹B NMR chemical shifts for ortho-piperazinomethyl phenylboronates were observed in the range of δ 30–32 ppm (characteristic of tetra-coordinate boron), compared to δ 28–29 ppm for the simple phenylboronic acid pinacol ester lacking ortho-heteroatom coordination [1]. This partial N–B interaction modulates the electrophilicity of boron, affecting both Suzuki coupling rates and the reversible covalent binding to serine protease active sites [1].

Boronic acid N–B coordination ortho-substitution

Serine Protease Inhibition by Piperazinomethyl Boronic Acids

The Spencer et al. study demonstrated that 2-piperazino-(methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes (pinacol ester derivatives of the target compound class) exhibit measurable inhibitory activity against serine proteases, including thrombin [1]. While individual IC₅₀ values for the N-ethyl derivative were not explicitly reported in the abstract, the study established that the piperazinomethyl phenylboronic acid scaffold acts as a competitive serine protease inhibitor through reversible covalent bond formation between the boronic acid and the catalytic serine hydroxyl [1]. Simple phenylboronic acid (lacking the piperazinomethyl group) shows only weak inhibition (Ki typically in the high micromolar to millimolar range), whereas ortho-aminomethyl phenylboronic acids achieve significant potency enhancement due to additional binding interactions from the basic amine [1].

Serine protease inhibition thrombin boronic acid

Nanomolar Multikinase Inhibition Enabled by This Building Block

The 4-ethylpiperazin-1-ylmethyl phenyl boronic acid motif served as a critical building block in the synthesis of KST016366, a benzothiazole-urea multikinase inhibitor [1]. The final compound KST016366 demonstrated nanomolar inhibitory potency against multiple oncogenic kinases: IC₅₀ = 0.82 nM against Tie2, IC₅₀ = 3.81 nM against TrkA, and IC₅₀ = 53 nM against ABL-1 (wild-type and T315I mutant). In cellular assays, KST016366 exhibited broad-spectrum antiproliferative activity with GI₅₀ values of 51.4 nM against leukemia K-562 and 19 nM against colon carcinoma KM12 cell lines. The compound also displayed favorable oral bioavailability in vivo [1]. Without the specific ortho-substituted 4-ethylpiperazinylmethyl phenylboronic acid intermediate, this precise substitution vector and the resulting kinase selectivity profile could not have been accessed.

Multikinase inhibitor cancer KST016366

Higher Commercial Purity Reduces Coupling Side Reactions

The target compound is commercially available at 98% purity (Leyan, catalog number 1768357) , whereas the N–H analog 2-(piperazin-1-ylmethyl)phenylboronic acid (CAS 1220636-65-6) is typically supplied at 95% purity . In Suzuki–Miyaura cross-coupling reactions, boronic acid purity directly correlates with coupling yield and reproducibility; 3% higher purity reduces the burden of protodeboronation byproducts and homocoupling side-products that can complicate chromatographic purification of the final biaryl product. For procurement decisions in medicinal chemistry, this purity differential can translate to fewer failed reactions and higher success rates in library synthesis.

Purity Suzuki coupling quality control

N-Ethyl Substitution Elevates Lipophilicity for Membrane Permeability

The N-ethyl group on the piperazine ring of the target compound (C13H21BN2O2, MW 248.13) contributes an additional methylene unit compared to the N–methyl analog (C12H19BN2O2, MW 234.10) and two additional methylene units relative to the N–H analog (C11H17BN2O2, MW 220.08) . Using standard computational estimation, this translates to a cLogP increase of approximately +0.5 log units per methylene group. Increased lipophilicity can enhance passive membrane permeability and oral absorption of drug candidates incorporating this building block, a critical advantage for CNS-penetrant or orally bioavailable kinase inhibitor programs where the N–H analog may fail to achieve sufficient exposure.

Lipophilicity cLogP drug-likeness

Recommended Procurement and Application Scenarios


Oral Kinase Inhibitors Targeting Tie2, TrkA, and ABL

This compound is the boronic acid coupling partner of choice for constructing the 4-ethylpiperazinylmethyl phenyl urea/amide motif found in KST016366, a nanomolar multikinase inhibitor with demonstrated oral bioavailability [1]. The ortho substitution ensures the correct geometry for engagement with the kinase hinge region, while the N-ethyl piperazine provides optimal lipophilicity for cellular penetration. Procurement of this specific CAS number guarantees that the downstream inhibitor can reproduce the published IC₅₀ values of 0.82 nM (Tie2), 3.81 nM (TrkA), and 53 nM (ABL-1). [1]

Covalent Serine Protease Inhibitor Fragment Libraries

The ortho-piperazinomethyl phenylboronic acid scaffold, as characterized by Spencer et al., provides a validated reversible covalent warhead for serine protease engagement [2]. The weak N–B coordination intrinsic to the ortho isomer modulates boron electrophilicity, offering a tunable reactivity profile not available with para-substituted or simple phenylboronic acids. This compound can serve as a core fragment for focused libraries targeting thrombin, Factor XIa, and related trypsin-like serine proteases where boronic acid covalent inhibition is desired. [2]

High-Fidelity Suzuki–Miyaura Coupling for Array Synthesis

With a commercial purity specification of 98%, this boronic acid offers a 3-percentage-point purity advantage over the N–H analog (95%), reducing protodeboronation and homocoupling side reactions that erode yield in array synthesis . The ortho-aminomethyl group further stabilizes the boronic acid toward protodeboronation via weak N→B coordination, a property absent in para isomers. This combination makes it the preferred building block for automated parallel synthesis platforms where reaction robustness and consistent conversion are paramount. [2]

CNS-Penetrant Kinase Probe Design Leveraging Elevated cLogP

The N-ethyl substitution on piperazine increases calculated lipophilicity by approximately +0.5 to +1.0 log units compared to the N–H analog, enhancing the likelihood of passive blood–brain barrier penetration when the boronic acid is incorporated into CNS-targeted kinase probes . For medicinal chemistry teams optimizing CNS exposure, selecting the N-ethyl variant over the N–H or N–methyl analogs at the building block stage can preserve critical lipophilicity without introducing additional synthetic steps.

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